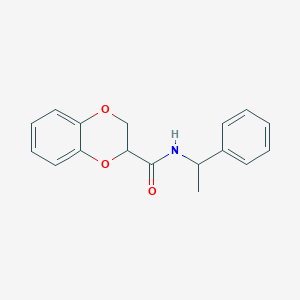![molecular formula C15H14Cl2N2O2S B5209724 1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine" is a compound with potential relevance in various fields of chemistry and pharmacology due to its unique structure and properties. The literature review reveals a wide range of research focusing on similar piperazine derivatives, highlighting their significance in synthesizing compounds with notable biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, and hydrolysis. These processes are crucial for introducing specific functional groups into the piperazine core, enhancing its activity and selectivity for desired biological targets. For instance, the synthesis from 2,6-dichloro-nitrobenzene and piperazine by alkylation and subsequent reactions yields a significant compound with a total yield of 48.2% (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "this compound," is characterized by its piperazine ring, which can adopt various conformations. Crystallographic studies provide insights into their conformations, intermolecular interactions, and the role of substituents in determining the molecule's overall shape and reactivity (Yang et al., 2005; Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, influenced by the nature of their substituents. These reactions include nucleophilic substitution, cyclocondensation, and reactions with carbon disulfide and aminothiourea as starting materials. The reactivity of these compounds can lead to the synthesis of novel derivatives with enhanced biological activities (Xia, 2015; Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are critical for their application in drug formulation and delivery, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
The chemical properties of "this compound" and related derivatives, including their reactivity, acidity, basicity, and potential for forming hydrogen bonds, are fundamental for understanding their interactions with biological targets. These properties are essential for designing compounds with specific biological activities, such as inhibitors of acetylcholinesterase for potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990; Mohsen et al., 2014).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives exhibit biological activity and are used in drugs such as antipsychotics, antidepressants, and antihistamines . The specific mechanism of action for this compound would need to be determined through biological testing.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-9(20)18-4-6-19(7-5-18)15(21)14-13(17)11-3-2-10(16)8-12(11)22-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZBKWHOUABNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5209686.png)
![4-(4-bromophenyl)-5-[2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5209689.png)
![methyl N-methyl-N-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5209692.png)
![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5209726.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5209728.png)
![5-({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoyl}amino)isophthalic acid](/img/structure/B5209736.png)
![1-[(5-bromo-2-thienyl)carbonyl]azepane](/img/structure/B5209741.png)
![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)